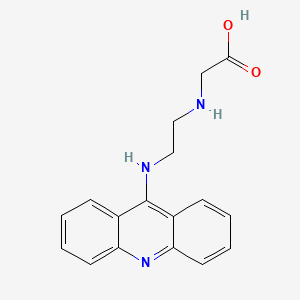

(2-(Acridin-9-ylamino)ethyl)glycine

説明

特性

分子式 |

C17H17N3O2 |

|---|---|

分子量 |

295.34 g/mol |

IUPAC名 |

2-[2-(acridin-9-ylamino)ethylamino]acetic acid |

InChI |

InChI=1S/C17H17N3O2/c21-16(22)11-18-9-10-19-17-12-5-1-3-7-14(12)20-15-8-4-2-6-13(15)17/h1-8,18H,9-11H2,(H,19,20)(H,21,22) |

InChIキー |

CCXFJVWMNAJIPO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCNCC(=O)O |

製品の起源 |

United States |

An In-depth Technical Guide to the Synthesis of (2-(Acridin-9-ylamino)ethyl)glycine

Abstract

(2-(Acridin-9-ylamino)ethyl)glycine is a vital chemical scaffold, primarily recognized for its role as a fluorescent monomer in the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic DNA mimics with a polyamide backbone, offering high stability and strong binding affinity to DNA and RNA.[1] The acridine moiety of this compound is a well-known DNA intercalator, which upon incorporation into a PNA strand, imparts valuable fluorescence properties and can enhance target binding.[2][3] This guide provides a detailed, in-depth exploration of the synthesis pathway for (2-(Acridin-9-ylamino)ethyl)glycine, focusing on the core chemical principles, a step-by-step experimental protocol, and critical field-proven insights for researchers in drug development and molecular diagnostics.

Introduction and Significance

The convergence of diagnostics and therapeutics has placed a significant demand on molecular probes with high specificity and detectable signals. (2-(Acridin-9-ylamino)ethyl)glycine emerges as a key building block in this arena. Its structure is a chimaera of two critical components:

-

The (2-aminoethyl)glycine (AEG) backbone: This is the fundamental repeating unit of PNA, providing the structural framework that mimics the sugar-phosphate backbone of natural nucleic acids.[4]

-

The Acridin-9-ylamino group: The planar, tricyclic aromatic system of acridine allows it to insert, or intercalate, between the base pairs of double-stranded DNA and RNA.[3][5] This interaction is often associated with significant fluorescence, making it a valuable reporter group in hybridization assays.

The synthesis of this monomer is therefore a critical first step for creating custom PNA oligomers designed for applications such as antisense therapy, gene regulation studies, and advanced diagnostic platforms.[1][2]

Retrosynthetic Analysis

A logical approach to any synthesis begins with a retrosynthetic analysis, where the target molecule is conceptually deconstructed into simpler, commercially available precursors. This process illuminates the key bond formations required for the forward synthesis.

For (2-(Acridin-9-ylamino)ethyl)glycine, the primary disconnection is at the C9-N bond of the acridine ring. This bond is formed via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[6]

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two key starting materials:

-

9-Chloroacridine: The acridine ring system activated for nucleophilic attack at the C9 position.

-

N-(2-aminoethyl)glycine (AEG): The PNA backbone unit which acts as the nucleophile via its primary amine.

Synthesis Pathway and Mechanism

The forward synthesis is a one-pot reaction that proceeds via a nucleophilic aromatic substitution mechanism. The chlorine atom at the 9-position of the acridine ring is an effective leaving group, facilitated by the electron-withdrawing nature of the heterocyclic system.

The reaction is typically performed in a polar solvent like methanol or phenol. A crucial first step involves the in-situ formation of an intermediate, 9-methoxyacridine (when using methanol), by reacting 9-chloroacridine with a sodium alkoxide solution.[7] This intermediate is more susceptible to nucleophilic attack by the primary amine of the N-(2-aminoethyl)glycine than the starting chloride.

The primary amine of N-(2-aminoethyl)glycine attacks the electron-deficient C9 carbon of the acridine intermediate. This is followed by the elimination of the methoxy group (or chloride directly) and subsequent proton transfers to yield the final product as a hydrochloride salt, which often precipitates from the reaction mixture.[8]

Caption: Forward synthesis workflow diagram.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on common procedures for the synthesis of N-(9-Acridinyl) amino acid derivatives.[7]

4.1. Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 9-Chloroacridine | C₁₃H₈ClN | 213.66 | 1.0 | 0.3 mmol (64.1 mg) |

| N-(2-aminoethyl)glycine | C₄H₁₀N₂O₂ | 118.13 | 1.4 | 0.42 mmol (49.6 mg) |

| Sodium Metal | Na | 22.99 | - | Small piece |

| Methanol (Anhydrous) | CH₃OH | 32.04 | - | 6 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |

4.2. Step-by-Step Procedure

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add a small piece of sodium metal to 3 mL of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Stir until all the sodium has reacted to form sodium methoxide.

-

Expert Insight: The fresh preparation of sodium methoxide is critical as it is hygroscopic. The absence of water prevents the formation of 9-acridone, a common and difficult-to-remove byproduct.[9]

-

-

Formation of the Acridine Intermediate: To the freshly prepared sodium methoxide solution, add 9-chloroacridine (0.3 mmol).

-

Initial Reflux: Heat the reaction mixture to reflux and maintain for approximately 2.5 hours. The solution will typically turn a bright yellow.

-

Addition of Nucleophile: Add N-(2-aminoethyl)glycine (0.42 mmol) to the reaction mixture.

-

Second Reflux: Continue to reflux the mixture for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform/methanol (9:2 v/v).[7]

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure (rotary evaporation).

-

Purification: The crude solid residue is then purified. A common method is recrystallization from a suitable solvent like diethyl ether to yield a yellow crystalline solid.[7] For more challenging purifications, preparative thin-layer chromatography or column chromatography may be necessary.[7]

Characterization

To confirm the identity and purity of the synthesized (2-(Acridin-9-ylamino)ethyl)glycine, several analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Characteristic peaks for the aromatic protons of the acridine ring (typically in the 7.3-8.5 ppm range) and the aliphatic protons of the ethylglycine backbone should be observed.[7]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the exact molecular weight of the compound, providing strong evidence of its identity.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as N-H and C=O stretches.[8]

-

Melting Point (Mp): A sharp melting point range indicates a high degree of purity.

Troubleshooting and Optimization

-

Low Yield: This can be due to incomplete reaction or the formation of side products. Ensure all reagents are anhydrous, particularly the methanol. The reaction time can be extended and monitored by TLC until the starting material is consumed.

-

Presence of 9-Acridone Impurity: This side product arises from the reaction of 9-chloroacridine with any residual water.[9] Using freshly prepared sodium methoxide and anhydrous solvents is the best preventative measure. If formed, it can often be removed by column chromatography.

-

Solubility Issues: The final product as a hydrochloride salt may have limited solubility in some organic solvents. It may be necessary to convert it to the free base using a mild base for certain applications or purification steps.

Safety Considerations

-

9-Chloroacridine: Is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Sodium Metal: Reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Solvents: Methanol and diethyl ether are flammable. Work away from ignition sources.

Conclusion

The synthesis of (2-(Acridin-9-ylamino)ethyl)glycine via nucleophilic aromatic substitution is a robust and well-established procedure. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the exclusion of water to prevent the formation of the 9-acridone byproduct. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce this valuable PNA monomer, enabling the development of next-generation molecular probes for a wide array of scientific applications.

References

- EvitaChem. (n.d.). (2-(Acridin-9-ylamino)ethyl)glycine.

- ResearchGate. (n.d.). Acridine-labelled 5-aminouracil PNA monomer, UA.

- CURVE. (n.d.). Preparation Of Clickable Monomers Compatible With Automated PNA Synthesis.

- PMC. (n.d.). Synthesis and G-Quadruplex-Binding Properties of Defined Acridine Oligomers.

- International Scholars Journals. (n.d.). Design, Synthesis and biological evaluation of novel acridine-polyamine conjugates against prostate cancer.

- LGC Biosearch Technologies. (n.d.). Peptide Nucleic Acid (PNA) Synthesis.

- ResearchGate. (2016). Nucleophilic substitution of chlorine in 9-chloroacridine with amino(hydrazine, thioxo)-1,2,4-triazines.

- ACS Publications. (2007). Strand Invasion of Mixed-Sequence B-DNA by Acridine-Linked, γ-Peptide Nucleic Acid (γ-PNA).

- ResearchGate. (n.d.). Polymer conjugates of acridine-type anticancer drugs with pH-controlled activation.

- International Scholars Journals. (2013). Design, Synthesis and biological evaluation of novel acridine-polyamine conjugates against prostate cancer.

- MDPI. (2001). Synthesis of Acridine-based DNA Bis-intercalating Agents.

- PMC. (2025). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity.

- Royal Society of Chemistry. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues.

- J-STAGE. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE.

- ScienceDirect. (2013). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines.

- Frontiers. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates.

- Kronika Journal. (2025). Applications of 9-Chloroacridine in Pharmaceuticals.

- SlideServe. (n.d.). Stereoselective nucleophilic substitution reaction at tertiary carbon centers.

- UCSF DeRisi Lab. (2005). Parallel synthesis of 9-aminoacridines and their evaluation against chloroquine-resistant Plasmodium falciparum.

Sources

- 1. DSpace [repository.tcu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. kronika.ac [kronika.ac]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. evitachem.com [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]

- 9. derisilab.ucsf.edu [derisilab.ucsf.edu]

Introduction: The Strategic Fusion of Acridine and Glycine

An In-depth Technical Guide to the Mechanism and Synthesis of Acridine-Glycine Conjugates for Advanced Drug Development

Acridine-based compounds represent a cornerstone in medicinal chemistry, primarily due to their well-established ability to intercalate with DNA. This mechanism of action has positioned them as potent scaffolds for anticancer and antimicrobial agents. However, the therapeutic efficacy of simple acridine derivatives is often hampered by poor aqueous solubility, potential toxicity, and a lack of target specificity. The conjugation of a glycine linker to the acridine core is a strategic design choice aimed at mitigating these limitations. Glycine, the simplest amino acid, can enhance hydrophilicity, improve biocompatibility, and provide a versatile spacer arm for the attachment of other functionalities, such as targeting ligands or additional therapeutic moieties.

This guide provides a detailed exploration of the chemical mechanisms underpinning acridine-glycine conjugation, offering field-proven experimental protocols and characterization methodologies for researchers in drug discovery and chemical biology.

Part 1: The Core Mechanism of Amide Bond Formation

The conjugation of glycine to an acridine moiety is fundamentally an amide bond formation reaction. This typically involves the coupling of an amine-functionalized acridine, such as 9-aminoacridine, with the carboxylic acid of an N-protected glycine. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions and requires the activation of the carboxyl group. The most robust and widely adopted method for this activation in peptide and bioconjugate chemistry is the use of carbodiimide coupling agents, often in conjunction with an activating agent like N-hydroxysuccinimide (NHS).

The mechanism proceeds through several key steps:

-

O-Acylisourea Intermediate Formation: The carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid of the N-protected glycine. The carboxylate oxygen attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and susceptible to hydrolysis or rearrangement.

-

NHS Ester Formation: To improve efficiency and stability, N-hydroxysuccinimide (NHS) is introduced. The NHS oxygen atom acts as a nucleophile, attacking the O-acylisourea intermediate. This forms a more stable and amine-reactive NHS ester, releasing a soluble urea byproduct derived from the EDC. The formation of this semi-stable intermediate is crucial as it can be purified or used in situ for the subsequent step.

-

Nucleophilic Acyl Substitution: The amine group on the acridine scaffold (e.g., the 9-amino group of 9-aminoacridine) then acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, creating the acridine-glycine conjugate and releasing NHS.

This multi-step process ensures a high-yield, specific, and controllable conjugation reaction under relatively mild conditions, preserving the integrity of both the acridine core and any other functional groups.

Part 2: Experimental Protocol and Workflow

This section details a standard, validated protocol for the synthesis of an N-Boc-protected acridine-glycine conjugate. The use of a Boc (tert-butyloxycarbonyl) protecting group on the glycine is critical to prevent self-polymerization and ensure that the acridine amine reacts with the glycine carboxyl group.

Experimental Workflow Overview

Detailed Synthesis Protocol: Boc-Gly-NH-Acridine

Materials:

-

Boc-Glycine (1.0 eq)

-

9-Aminoacridine hydrochloride (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

N-Hydroxysuccinimide (NHS) (1.2 eq)

-

Triethylamine (TEA) (1.1 eq, to neutralize the hydrochloride salt)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Activation of Glycine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Glycine (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

-

Rationale: Anhydrous DMF is an excellent polar aprotic solvent for this reaction, solubilizing the reactants without interfering with the mechanism. An inert atmosphere prevents moisture from hydrolyzing the reactive intermediates.

-

-

Cool the reaction mixture to 0°C in an ice bath and stir for 30 minutes.

-

Rationale: The formation of the O-acylisourea intermediate is exothermic. Cooling the reaction minimizes side reactions and promotes the stable formation of the NHS ester.

-

-

Preparation of Acridine: In a separate flask, dissolve 9-aminoacridine hydrochloride (1.0 eq) in anhydrous DMF. Add triethylamine (TEA) (1.1 eq) dropwise and stir for 10 minutes.

-

Rationale: 9-aminoacridine is often supplied as a hydrochloride salt. The TEA acts as a base to deprotonate the amine, generating the free nucleophile required for the coupling reaction.

-

-

Coupling Reaction: Add the 9-aminoacridine solution dropwise to the activated Boc-Glycine mixture at 0°C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The reaction is typically left overnight to ensure complete conversion. TLC is a crucial in-process control to visualize the consumption of starting materials and the formation of the product.

-

-

Work-up and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

-

Rationale: The desired product is organic-soluble, while the urea byproduct and excess salts are water-soluble. This partitioning is the first step in purification.

-

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted NHS and glycine) and brine (to remove residual water).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

-

Rationale: Chromatography is essential to separate the target conjugate from any remaining starting materials and non-polar side products, such as the N-acylurea byproduct that can form if the O-acylisourea intermediate rearranges.

-

Part 3: Characterization and Data Validation

Confirmation of successful conjugation and assessment of purity are non-negotiable steps. A combination of spectroscopic and spectrometric techniques provides a self-validating system for product identity.

Key Analytical Techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation by showing characteristic proton signals. Key signals to look for include the amide proton (NH), the methylene protons of glycine (CH₂), the aromatic protons of the acridine core, and the protons of the Boc protecting group.

-

Mass Spectrometry (MS): Confirms the molecular weight of the conjugate. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

-

HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.

Expected Analytical Data Summary

| Technique | Parameter | Expected Observation for Boc-Gly-NH-Acridine | Causality and Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~8.0-9.0 ppm (singlet, 1H) | Amide (N-H) proton, often broadened. Its presence is a strong indicator of amide bond formation. |

| Chemical Shift (δ) | ~4.0-4.5 ppm (doublet, 2H) | Methylene protons (CH₂) of the glycine linker coupled to the amide proton. | |

| Chemical Shift (δ) | ~7.5-8.5 ppm (multiplets) | Aromatic protons of the acridine ring system. | |

| Chemical Shift (δ) | ~1.4 ppm (singlet, 9H) | Protons of the tert-butyl group of the Boc protecting group. | |

| Mass Spec (ESI+) | [M+H]⁺ | Calculated m/z for C₂₆H₂₅N₃O₃ + H⁺ | The molecular ion peak corresponding to the exact mass of the protonated conjugate confirms the identity. |

| HPLC | Purity | >95% (by peak area) | A high percentage area for the main peak indicates successful purification and minimal impurities. |

This multi-faceted analytical approach ensures the trustworthiness of the result, confirming that the desired chemical transformation has occurred and that the final product meets the standards required for subsequent biological evaluation.

Spectroscopic Characterization of (2-(Acridin-9-ylamino)ethyl)glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Acridin-9-ylamino)ethyl)glycine is a molecule of significant interest, belonging to the class of acridine derivatives renowned for their diverse biological activities, including potential anticancer applications.[1] The structure comprises three key moieties: a planar acridine ring system, which is a known DNA intercalator[2][3]; an ethylamino linker; and a glycine residue, the simplest amino acid. This unique combination suggests potential for novel therapeutic mechanisms and applications as a biomarker.[4]

As this is a specialized or novel compound, a rigorous and systematic spectroscopic characterization is paramount to confirm its chemical identity, purity, and structural integrity. This guide provides a comprehensive, protocol-driven framework for researchers to thoroughly characterize (2-(Acridin-9-ylamino)ethyl)glycine using a suite of standard spectroscopic techniques. The methodologies detailed herein are designed to be self-validating, providing a clear rationale for each experimental choice and a guide for data interpretation.

Chapter 1: Foundational Analysis - Mass Spectrometry

Principle: Mass spectrometry (MS) is the first critical step post-synthesis. It provides the most direct evidence of the molecule's identity by measuring its mass-to-charge ratio (m/z), thereby confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition, which serves as a powerful confirmation of the chemical formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized compound.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote ionization.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[3]

-

Infuse the sample directly or via liquid chromatography (LC) into the electrospray ionization (ESI) source. ESI is preferred due to the polar nature of the glycine moiety.

-

Acquire data in positive ion mode, as the amino groups in the molecule are readily protonated.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

Compare the experimentally measured exact mass to the theoretically calculated mass for the chemical formula of (2-(Acridin-9-ylamino)ethyl)glycine (C₁₉H₁₉N₃O₂). A mass accuracy within 5 ppm is considered confirmation of the elemental composition.

-

Chapter 2: Definitive Structural Elucidation - NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise covalent structure of an organic molecule in solution. By probing the magnetic properties of ¹H and ¹³C nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.[5][6]

Logical Workflow for NMR Analysis

Caption: A systematic workflow for NMR analysis ensures unambiguous structural assignment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended choice due to its ability to dissolve both the aromatic acridine and the polar glycine moiety, and its capacity to reveal exchangeable N-H and O-H protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.[7]

-

If necessary, acquire 2D spectra (COSY, HSQC) to resolve ambiguities in proton and carbon assignments.[5]

-

Expected Data and Interpretation

The combination of the acridine core, the ethyl linker, and the glycine moiety will give rise to a characteristic set of signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~10.0 - 12.0 | Broad Singlet | Carboxylic Acid (OH) | Highly deshielded, exchangeable proton. May not be observed if exchange is rapid. |

| ~8.0 - 8.5 | Multiplets | Acridine Aromatic (H1-H8) | Aromatic protons on the electron-deficient acridine ring appear far downfield.[8][9] |

| ~7.2 - 7.8 | Multiplets | Acridine Aromatic (H1-H8) | The complex splitting pattern is characteristic of the substituted acridine system.[10] |

| ~9.0 (variable) | Broad Singlet | Acridine-NH | Exchangeable proton, position and shape are solvent and concentration-dependent. |

| ~3.5 - 4.0 | Triplet | Linker-CH₂-N(H)-Acridine | Aliphatic protons adjacent to the electron-withdrawing amino group. |

| ~3.0 - 3.5 | Multiplet | Linker-CH₂-N(H)-Glycine | Aliphatic protons adjacent to the glycine nitrogen. |

| ~3.8 - 4.2 | Singlet/Doublet | Glycine α-CH₂ | Protons on the carbon adjacent to the carbonyl and amino groups.[11][12] |

| ~170 - 175 | Singlet | Glycine Carbonyl (C=O) | Characteristic chemical shift for a carboxylic acid carbon.[11] |

| ~110 - 155 | Multiple Signals | Acridine Aromatic Carbons | Aromatic carbons of the acridine ring system.[7][13] |

| ~40 - 50 | Multiple Signals | Linker & Glycine Aliphatic Carbons | Aliphatic carbons from the ethyl linker and glycine α-carbon.[11] |

Chapter 3: Photophysical Characterization

Principle: The planar, aromatic structure of the acridine core imparts distinct photophysical properties.[3] UV-Visible absorption spectroscopy characterizes the electronic transitions within the molecule, while fluorescence spectroscopy measures the emission of light after excitation, a hallmark of many acridine derivatives.[4][14]

Caption: Relationship between UV-Vis absorption and fluorescence emission.

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or DMSO) at a concentration of ~1 mM.

-

Create a series of dilutions to a final concentration in the range of 1-20 µM. The final absorbance maximum should ideally be between 0.5 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum from 200 to 600 nm. The acridine chromophore typically shows characteristic absorption bands in the 350-450 nm range.[15][16]

-

The spectra of acridine derivatives typically consist of high-energy π–π* transitions at shorter wavelengths (~250 nm) and lower-energy charge-transfer bands at longer wavelengths.[17]

-

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

Use the same dilute solutions prepared for UV-Vis analysis (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).

-

-

Data Acquisition:

-

Use a spectrofluorometer.

-

Set the excitation wavelength (λ_ex) to the maximum absorption wavelength (λ_max) determined from the UV-Vis spectrum.

-

Scan the emission spectrum (λ_em) from a wavelength slightly higher than λ_ex to ~700 nm. Acridine derivatives are known to emit in the blue-green region of the spectrum.[14][18]

-

For quantitative analysis, the fluorescence quantum yield can be determined using a relative method with a known standard like quinine sulfate.[19] The solvent environment can significantly impact fluorescence, with changes in polarity potentially causing shifts in the emission maximum.[20]

-

Chapter 4: Functional Group Verification - FTIR Spectroscopy

Principle: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. It is an excellent technique for confirming the presence of specific functional groups, providing complementary information to NMR.[21][22]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Place a small amount (1-2 mg) of the solid, dry compound directly onto the ATR crystal. No extensive sample preparation is required.

-

-

Data Acquisition:

-

Use an FTIR spectrometer equipped with an ATR accessory.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Perform a background scan of the clean, empty ATR crystal before measuring the sample.

-

Expected Data and Interpretation

Key vibrational bands will confirm the presence of the molecule's constituent parts.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300 - 3500 | N-H Stretching | Secondary Amine (N-H) |

| 2800 - 3000 | C-H Stretching | Aliphatic (CH₂) groups in the linker and glycine.[17] |

| ~1700 | C=O Stretching | Carboxylic Acid (C=O) of the glycine moiety.[11][12] |

| 1500 - 1640 | C=C and C=N Stretching | Aromatic rings of the acridine skeleton.[2][17] |

| 1200 - 1350 | C-N Stretching | Amine C-N bonds.[9] |

| 2500 - 3300 (Broad) | O-H Stretching | Carboxylic Acid (O-H), often overlaps with N-H and C-H signals. |

The presence of characteristic peaks for peptide motifs, such as amide I and II bands, can also be observed.[23][24] The overall FTIR spectrum provides a unique "fingerprint" for the molecule.[21]

Conclusion

By systematically applying this suite of spectroscopic techniques—Mass Spectrometry, NMR, UV-Vis, Fluorescence, and FTIR—researchers can build a comprehensive and validated profile of (2-(Acridin-9-ylamino)ethyl)glycine. This multi-faceted characterization is essential for ensuring the identity, purity, and structural integrity of the compound, forming the bedrock for any subsequent biological or pharmaceutical development.

References

-

ResearchGate. (n.d.). Fluorescence emission spectra of acridine derivatives Va (solid thick... Retrieved from [Link]

-

Turan, N., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 27(9), 2883. Available from: [Link]

-

Herole, R. A. (2023). Synthesis, Characterisation and Anticancer Study of Acridine derivatives. Tropical Journal of Pharmaceutical and Life Sciences, 10(5), 50-56. Available from: [Link]

-

El-Ghamry, H. A., et al. (2016). Synthesis, Structural Characterization, Spectroscopic Properties, and Theoretical Investigations of Aminoacridine Derivatives: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 38(3), 209-224. Available from: [Link]

-

El-Ghamry, H. A., et al. (2016). Synthesis, Structural Characterization, Spectroscopic Properties, and Theoretical Investigations of Aminoacridine Derivatives. Polycyclic Aromatic Compounds, 38(3), 209-224. Available from: [Link]

-

Turan, N., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 27(9), 2883. Available from: [Link]

-

Golcs, Á., et al. (2021). Outstanding and spectacular fluorescence of some of the new acridine derivatives. ResearchGate. Available from: [Link]

-

Ghammamy, S., et al. (2018). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 3(8), 10336-10351. Available from: [Link]

-

Ghammamy, S., et al. (2018). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 3(8), 10336-10351. Available from: [Link]

-

Wang, Y., et al. (2021). Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation. Analyst, 146(18), 5646-5651. Available from: [Link]

-

ResearchGate. (n.d.). UV-Vis absorption data of the acridine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of acridine (500 MHz) in solution and incorporated in... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed... Retrieved from [Link]

-

Denny, W. A., et al. (2001). Synthesis of Acridine-based DNA Bis-intercalating Agents. Molecules, 6(8), 656-667. Available from: [Link]

-

Ferreira, D. P., et al. (2024). The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange. Applied Sciences, 14(2), 659. Available from: [Link]

-

Combs, J. D., et al. (2016). Surface FTIR Techniques to Analyze the Conformation of Proteins/Peptides in H2O Environment. Journal of Physical Chemistry & Biophysics, 6(2). Available from: [Link]

-

IntechOpen. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Available from: [Link]

-

Barth, A., & Zscherp, C. (2002). What vibrations tell us about proteins. Quarterly reviews of biophysics, 35(4), 369-430. Available from: [Link]

-

ResearchGate. (n.d.). (A) N-substituted glycine residues, sequences, and masses for each... Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS Absorption Spectrum of the Acridine Dye Doped PMMA... Retrieved from [Link]

-

DeNovix. (2020). Acridine Orange Assay Protocol. Retrieved from [Link]

-

Srovnal, J., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research, 50(20), 11535-11549. Available from: [Link]

-

Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. Available from: [Link]

-

Kumar, A., et al. (2013). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Bioorganic & Medicinal Chemistry Letters, 23(8), 2416-2420. Available from: [Link]

-

Sharma, M., et al. (2014). Synthesis, Characterization and Antitumour Activity of Some Novel Oxazine Substituted 9-Anilinoacridines and their 3D-QSAR Studi. International Journal of Pharmaceutical Sciences and Research, 5(11), 4814-4823. Available from: [Link]

-

Grela, E., et al. (2022). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Molecules, 27(6), 1845. Available from: [Link]

-

Singh, U. P., & Bhat, H. R. (2016). Synthesis and Chemical Characterization of 9-Anilinoacridines. ResearchGate. Available from: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. informativejournals.com [informativejournals.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]

- 10. academic.oup.com [academic.oup.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Acridine(260-94-6) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules | IntechOpen [intechopen.com]

- 23. researchgate.net [researchgate.net]

- 24. longdom.org [longdom.org]

1H NMR and 13C NMR analysis of acridine-amino acid derivatives

An In-Depth Technical Guide to ¹H and ¹³C NMR Analysis of Acridine-Amino Acid Derivatives

Introduction

Acridine-amino acid derivatives represent a fascinating and highly significant class of molecules at the intersection of medicinal chemistry and molecular biology. The fusion of the planar, intercalating acridine moiety with the diverse and biologically compatible amino acid scaffolds has given rise to a plethora of compounds with potent therapeutic properties, including anticancer, antiviral, and antiparasitic activities. The precise three-dimensional structure and electronic properties of these derivatives are paramount to their biological function, dictating how they interact with their molecular targets, such as DNA, RNA, or specific enzymes.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural elucidation of these complex molecules in solution. It provides a detailed atomic-level map of the molecular framework, confirming the covalent connectivity and offering insights into the conformational preferences of the molecule. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the principles and practical aspects of ¹H and ¹³C NMR spectroscopy for the analysis of acridine-amino acid derivatives. It moves beyond a simple recitation of techniques to explain the underlying rationale for experimental choices, ensuring a robust and reliable analytical workflow.

PART 1: Fundamental Principles of NMR Spectroscopy for Acridine-Amino Acid Derivatives

A thorough understanding of the NMR signatures of the constituent parts of the molecule is the foundation for accurate spectral interpretation. The final spectrum of an acridine-amino acid derivative is a composite of the individual moieties, modulated by their electronic and spatial interactions.

The Acridine Moiety: A ¹H and ¹³C NMR Perspective

The rigid, aromatic tricycle of the acridine core gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The protons on the acridine ring typically resonate in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts are highly sensitive to the substitution pattern on the rings. For instance, the protons adjacent to the heterocyclic nitrogen atom are often the most deshielded.

In ¹³C NMR, the acridine carbons also appear in the aromatic region (typically 115-150 ppm). The quaternary carbons, particularly those at the ring junctions and the one attached to the nitrogen, often have distinct chemical shifts that are valuable for confirming the core structure.

The Amino Acid Moiety: NMR Fingerprints

The amino acid portion of the derivative contributes a set of signals that are generally more upfield compared to the acridine protons. Key signals include:

-

The α-proton (Hα): This proton, attached to the carbon bearing the amino and carboxyl groups, typically resonates between 3.5 and 5.0 ppm. Its chemical shift is influenced by the nature of the amino acid side chain and its proximity to the bulky acridine ring.

-

Side-chain protons: The chemical shifts of the side-chain protons are highly diagnostic of the specific amino acid present.

-

The α-carbon (Cα): In ¹³C NMR, the Cα signal is usually found in the 40-65 ppm range.

-

Side-chain carbons: These provide further confirmation of the amino acid's identity.

The Linker: Deciphering the Connection

The linker connecting the acridine and amino acid moieties can vary in length and composition, and its NMR signals are crucial for confirming the successful synthesis of the derivative. Common linkers include alkyl chains or amide bonds. The protons and carbons within the linker will have chemical shifts characteristic of their functional groups, and their coupling patterns will reveal their connectivity to both the acridine and amino acid parts. For instance, the protons on a carbon directly attached to the acridine ring will be more deshielded than those further down an alkyl chain.

PART 2: Practical Guide to NMR Data Acquisition and Analysis

A well-designed experimental approach is critical for obtaining high-quality, interpretable NMR data.

Sample Preparation: A Critical First Step

The choice of solvent is paramount in NMR spectroscopy. For acridine-amino acid derivatives, which often have both hydrophobic (acridine) and hydrophilic (amino acid) components, selecting an appropriate deuterated solvent is key to achieving good solubility and minimizing signal overlap with the solvent peak.

-

Common Solvents:

-

DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent choice for many acridine-amino acid derivatives due to its high polarity and ability to dissolve a wide range of compounds. Amide and amine protons are often visible in DMSO-d₆ as they exchange more slowly with deuterium than in protic solvents.

-

CDCl₃ (Chloroform-d): Suitable for less polar derivatives.

-

MeOD-d₄ (Methanol-d₄): A protic solvent that can be useful, but be aware that labile protons (e.g., -NH, -OH, -COOH) will exchange with the deuterium of the solvent and may not be observed.

-

Experimental Protocol: Sample Preparation for NMR Analysis

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified acridine-amino acid derivative directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube using a clean pipette.

-

Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

-

Transfer (if necessary): If weighing was done externally, carefully transfer the solution to the NMR tube.

-

Final Check: Ensure there are no air bubbles or suspended particles in the solution before inserting it into the NMR spectrometer.

¹H NMR Spectroscopy: Experimental Parameters and Interpretation

The ¹H NMR spectrum provides a wealth of information about the number of different types of protons and their neighboring environments.

-

Systematic Interpretation:

-

Identify Solvent and Impurity Peaks: Locate the residual solvent peak (e.g., ~2.50 ppm for DMSO-d₅ in DMSO-d₆) and any other known impurity signals.

-

Aromatic Region (7.0-9.0 ppm): Analyze the signals corresponding to the acridine protons. The splitting patterns (e.g., doublets, triplets, doublets of doublets) and coupling constants (J-values) are key to assigning protons to specific positions on the rings.

-

Amino Acid Region (upfield of the aromatic region): Identify the α-proton and the side-chain protons.

-

Integration: The relative integrals of the signals should correspond to the number of protons in each environment, confirming the ratio of the acridine, amino acid, and linker moieties.

-

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Proton-Decoupled ¹³C NMR: In this standard experiment, all ¹H-¹³C couplings are removed, resulting in a spectrum where each unique carbon atom appears as a single peak. This simplifies the spectrum and makes it easier to count the number of different carbon environments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for determining the multiplicity of each carbon signal (i.e., whether it is a CH, CH₂, or CH₃ group).

-

DEPT-90: Only CH signals are visible.

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra.

-

Experimental Protocol: ¹³C NMR Data Acquisition

-

Prepare the Sample: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Acquire a Proton-Decoupled Spectrum: Set up a standard proton-decoupled ¹³C experiment. The spectral width should be sufficient to cover the expected range of chemical shifts (typically 0-200 ppm).

-

Acquire DEPT Spectra: If necessary for structural assignment, run DEPT-90 and DEPT-135 experiments. These are relatively quick experiments that provide crucial information about the carbon types.

-

Processing: Process the data with appropriate window functions and baseline correction to obtain a high-quality spectrum.

Advanced 2D NMR Techniques for Unambiguous Assignments

For complex acridine-amino acid derivatives, 1D NMR spectra can be crowded and difficult to interpret due to signal overlap. In such cases, 2D NMR techniques are essential for making definitive assignments.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). It is used to trace out spin systems, such as the protons on an aromatic ring or within an alkyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. It is a powerful tool for assigning carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). HMBC is crucial for connecting different spin systems and for identifying quaternary carbons, which are not seen in HSQC.

Diagram: 2D NMR Workflow for Structural Elucidation

Caption: A typical workflow for elucidating the structure of an acridine-amino acid derivative using a combination of 1D and 2D NMR techniques.

PART 3: Data Presentation and Interpretation

Clear and systematic presentation of NMR data is crucial for communication and archival purposes.

Table 1: Example of ¹H NMR Data Presentation for an Acridine-Amino Acid Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.50 | d | 8.0 | 1H | Acridine-H4 |

| 8.25 | d | 8.5 | 1H | Acridine-H5 |

| 7.80 | t | 7.5 | 1H | Acridine-H2 |

| ... | ... | ... | ... | ... |

| 4.50 | t | 6.0 | 1H | α-H |

| 3.80 | t | 7.0 | 2H | Linker-CH₂ |

| 2.10 | m | - | 2H | Side-chain-CH₂ |

Table 2: Example of ¹³C NMR Data Presentation

| Chemical Shift (δ, ppm) | DEPT Multiplicity | Assignment |

| 172.5 | C | Carbonyl-C |

| 148.0 | C | Acridine-C4a |

| 130.2 | CH | Acridine-C2 |

| ... | ... | ... |

| 55.4 | CH | α-C |

| 45.1 | CH₂ | Linker-CH₂ |

| 30.8 | CH₂ | Side-chain-CH₂ |

PART 4: Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The congruence between different NMR experiments provides a powerful internal check on the accuracy of the structural assignment. For example:

-

The number of protons determined by integration in the ¹H NMR spectrum must match the proposed structure.

-

The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.

-

The correlations observed in 2D NMR spectra (COSY, HSQC, HMBC) must be consistent with the proposed covalent framework. Any inconsistencies point to an incorrect assignment or an unexpected molecular structure, prompting further investigation.

By systematically applying this suite of NMR techniques, a highly reliable and verifiable structural elucidation of acridine-amino acid derivatives can be achieved, providing a solid foundation for further drug development efforts.

References

-

Spectroscopic data of acridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

-

Synthesis and characterization of acridine derivatives. Journal of Molecular Structure.[Link]

-

NMR analysis of amino acid conjugates. Magnetic Resonance in Chemistry.[Link]

-

2D NMR techniques for structural elucidation. Journal of Magnetic Resonance.[Link]

-

Chemical shifts of amino acids. Biological Magnetic Resonance Data Bank.[Link]

- General principles of NMR spectroscopy.Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan.

Advanced Mass Spectrometry of N-(9-Acridinyl) Amino Acid Conjugates: Mechanisms, Workflows, and Applications

Executive Summary

The conjugation of amino acids to the acridine scaffold serves two distinct but equally critical purposes in modern biochemical research. First, N-(9-acridinyl) amino acid derivatives are synthesized as potent bioactive agents, exploiting the DNA-intercalating properties of acridine for antiparasitic and anticancer therapies. Second, acridine-based reagents, notably N-(9-acridinyl)maleimide (NAM) , are deployed as highly efficient pre-column derivatization tags to quantify trace thiol-containing amino acids (e.g., cysteine, glutathione) in complex biological matrices.

This whitepaper provides an in-depth mechanistic guide to the liquid chromatography-mass spectrometry (LC-MS) analysis of these conjugates. By bridging the fundamental gas-phase chemistry of the acridine core with field-validated analytical protocols, this guide serves as a comprehensive resource for researchers optimizing high-resolution structural elucidation and targeted quantification workflows.

Chemical Logic: The Acridine Scaffold in Mass Spectrometry

The analytical power of N-(9-acridinyl) conjugates in mass spectrometry is governed by the unique electronic properties of the 9-aminoacridine pharmacophore.

Resonance-Stabilized Ionization (ESI+)

Achieving high sensitivity in Electrospray Ionization (ESI) requires efficient protonation. The N-(9-acridinyl) core is exceptionally basic compared to unsubstituted acridine. When exposed to acidic mobile phases (e.g., 0.1% formic acid), the endocyclic ring nitrogen readily accepts a proton. This protonation is thermodynamically driven by resonance stabilization: the positive charge is delocalized onto the exocyclic nitrogen at the 9-position. This charge delocalization ensures near 100% ionization efficiency, making these conjugates highly responsive in positive-ion mode (ESI+).

Collision-Induced Dissociation (CID) Dynamics

During MS/MS fragmentation, the resonance-stabilized acridine core dictates the cleavage pathways. Because the charge is tightly localized on the acridine system, the lowest energy fragmentation pathway is typically the heterolytic cleavage of the bond connecting the amino acid side chain to the acridine core. This reliably produces a dominant, high-intensity product ion (e.g., m/z 178.06 for the unsubstituted 9-aminoacridine core), which serves as an ideal quantifier ion for Multiple Reaction Monitoring (MRM) assays.

Fig 1. ESI+ ionization and CID fragmentation pathway of N-(9-acridinyl) conjugates.

Workflow A: Structural Elucidation of Bioactive Conjugates

Recent literature highlights the synthesis of novel N-(9-acridinyl) amino acid derivatives as targeted therapies against Toxoplasma gondii and various malignancies ( [1]). To validate the structural integrity of these novel synthetics, High-Resolution Mass Spectrometry (HRMS) is mandatory.

Causality in Method Design

-

Why Orbitrap HRMS? Sub-ppm mass accuracy is required to definitively prove the elemental composition of new chemical entities, distinguishing target compounds from isobaric synthetic byproducts.

-

Self-Validating System: The protocol utilizes an isotopic fidelity threshold. If the experimental isotopic distribution deviates by more than 5% from the theoretical model, the identification is automatically flagged as a potential co-eluting impurity.

Protocol: UHPLC-HRMS Characterization

-

Sample Preparation: Dissolve the purified conjugate in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid pre-protonates the analyte, preventing in-source signal suppression.

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

-

HRMS Acquisition: Operate the Orbitrap in ESI+ mode. Set the capillary voltage to 3.5 kV and the capillary temperature to 275°C. Acquire MS1 scans at a resolution of 70,000 (FWHM at m/z 200) to ensure mass accuracy < 2 ppm.

-

Data-Dependent MS2 (ddMS2): Trigger MS/MS at a resolution of 17,500 using Higher-energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 30%.

Workflow B: NAM Derivatization for Trace Thiol Quantification

For endogenous amino acid profiling, N-(9-acridinyl)maleimide (NAM) and its structural analogs like N-(2-acridonyl)maleimide (MIAC) are utilized to derivatize thiol-containing amino acids (Cysteine, Homocysteine, Glutathione) prior to LC-MS/MS analysis ( [2]). The maleimide moiety undergoes a rapid Michael addition with free sulfhydryls, yielding a stable thioether conjugate that inherits the extreme MS-sensitivity of the acridine tag.

Causality in Method Design

-

Why TCEP over DTT? Dithiothreitol (DTT) is a common reducing agent, but it contains two reactive thiols that will consume the NAM reagent and cause massive mass spectral background interference. Tris(2-carboxyethyl)phosphine (TCEP) reduces disulfides efficiently without reacting with maleimides.

-

Self-Validating System: Stable isotope-labeled internal standards (e.g., Cys-d2) are spiked into the biological matrix before reduction. The ratio of Analyte/IS corrects for any variations in derivatization efficiency or matrix-induced ion suppression.

Protocol: Targeted LC-MS/MS (QQQ) Quantification

-

Reduction: To 50 µL of plasma, add 10 µL of internal standard mix and 10 µL of 50 mM TCEP. Incubate at 37°C for 15 minutes to liberate bound thiols.

-

Derivatization: Add 20 µL of 10 mM NAM reagent (prepared in anhydrous acetonitrile) and 20 µL of 100 mM ammonium bicarbonate buffer (pH 7.5). Incubate at room temperature for exactly 10 minutes. Causality: pH 7.5 ensures the thiol is in its reactive thiolate form while preventing hydrolysis of the maleimide ring.

-

Quenching: Terminate the reaction by adding 10 µL of 10% Formic Acid. This drops the pH to ~3, halting the Michael addition and stabilizing the thioether conjugate.

-

Analysis: Inject onto a Triple Quadrupole (QQQ) mass spectrometer operating in MRM mode, tracking the specific precursor-to-product ion transitions.

Fig 2. Step-by-step NAM derivatization workflow for LC-MS/MS thiol quantification.

Quantitative Data & Fragmentation Signatures

To facilitate rapid assay development, the characteristic mass spectrometric parameters for common N-(9-acridinyl) amino acid conjugates are summarized below. Note that while bioactive conjugates fragment to yield the 9-aminoacridine core, NAM-derivatized thiols yield a slightly different core fragment depending on the specific collision energy applied.

Table 1: Characteristic ESI-MS/MS Data for N-(9-Acridinyl) Conjugates

| Conjugate Classification | Specific Compound | Precursor Ion [M+H]⁺ | Dominant MS/MS Product Ions | Primary Application |

| Bioactive Synthetic | N-(9-Acridinyl)-Glycine | m/z 253.10 | m/z 178.06, 207.09 | Drug Discovery / Structural ID |

| Bioactive Synthetic | N-(9-Acridinyl)-Leucine | m/z 309.16 | m/z 178.06, 263.15 | Drug Discovery / Structural ID |

| NAM-Derivatized | Cysteine-NAM Adduct | m/z 396.10 | m/z 178.06, 275.08 | Biomarker Quantification |

| NAM-Derivatized | Homocysteine-NAM Adduct | m/z 410.11 | m/z 178.06, 289.10 | Biomarker Quantification |

| NAM-Derivatized | Glutathione-NAM Adduct | m/z 582.16 | m/z 178.06, 453.12 | Oxidative Stress Profiling |

Note: The m/z 178.06 ion corresponds to the highly stable [C13H10N2 + H]⁺ acridine core, making it the universal quantifier ion across various applications.

References

-

Zlatković, Đ., Dobričić, V., Srbljanović, J., Lijeskić, O., Bauman, N., Ćirković, V., & Štajner, T. (2025). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Pharmaceutics, 17(3), 374.[Link]

-

Forgacsova, A., Galba, J., Mojzisova, J., & Kovac, A. (2018). Determination of plasma thiols by high performance liquid chromatography after precolumn derivatisation with N-(2-acridonyl)maleimide. Journal of Pharmaceutical and Biomedical Analysis. [Link]

A Technical Guide to the Fluorescent Properties of Acridine-Glycine Compounds: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of acridine-glycine compounds. Intended for researchers, scientists, and professionals in drug development, this document delves into the core fluorescent characteristics of these conjugates, with a particular focus on 2-(acridine-9-carboxamido)acetic acid as a representative molecule. We explore the influence of the glycine moiety on the intrinsic fluorescence of the acridine core and provide detailed experimental protocols for the synthesis and characterization of these compounds. This guide aims to be an essential resource for the effective utilization of acridine-glycine conjugates in bioimaging, sensing, and other advanced applications.

Introduction: The Acridine-Glycine Conjugate - A Marriage of Planarity and Functionality

Acridine and its derivatives have long been a cornerstone in the development of fluorescent probes due to their rigid, planar tricyclic structure, which often leads to high fluorescence quantum yields.[1] These compounds have found extensive applications as DNA intercalators, pH sensors, and fluorescent labels for biomolecules.[2][] The conjugation of amino acids to the acridine scaffold introduces a new dimension of functionality, enhancing biocompatibility, and providing a versatile handle for further chemical modifications, such as peptide synthesis.[4]

Glycine, the simplest amino acid, when conjugated to the acridine core, offers a subtle yet significant modification. The introduction of the glycine moiety can influence the solubility, pKa, and intermolecular interactions of the acridine fluorophore, thereby modulating its fluorescent properties.[4][5] This guide will focus on understanding these modulations and providing the necessary technical details to harness the potential of acridine-glycine compounds in research and development.

Synthesis of Acridine-Glycine Compounds

The synthesis of acridine-glycine compounds, exemplified by 2-(acridine-9-carboxamido)acetic acid, is a multi-step process that begins with the formation of the acridine core, followed by the introduction of a carboxylic acid functionality, and finally, conjugation with glycine. Several synthetic routes to the acridine core have been established, with the Bernthsen and Ullmann syntheses being classical examples.[6] More contemporary methods, such as microwave-assisted synthesis, offer accelerated reaction times and improved yields.[7]

A common and efficient pathway to 2-(acridine-9-carboxamido)acetic acid involves the preparation of 9-acridinecarboxylic acid as a key intermediate. This can be achieved through the oxidation of 9-methylacridine. The subsequent coupling with glycine is typically achieved via an activated ester or acid chloride intermediate.

Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for 2-(acridine-9-carboxamido)acetic acid.

Caption: Synthetic workflow for 2-(acridine-9-carboxamido)acetic acid.

Detailed Experimental Protocol: Synthesis of 2-(acridine-9-carboxamido)acetic acid

This protocol is a composite of established methods for the synthesis of the intermediate and standard peptide coupling techniques.

Part 1: Synthesis of 9-Acridinecarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 9-methylacridine, an oxidant (e.g., potassium permanganate), an oxidation catalyst (e.g., a phase transfer catalyst if necessary), and a suitable solvent (e.g., a mixture of pyridine and water).

-

Reaction: Heat the mixture to 80-120°C and reflux for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 9-acridinecarboxylic acid.

Part 2: Synthesis of 2-(acridine-9-carboxamido)acetic acid

-

Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, suspend 9-acridinecarboxylic acid in an excess of thionyl chloride. Reflux the mixture for 1 hour.[8]

-

Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure to obtain the crude acridine-9-carbonyl chloride. This intermediate is moisture-sensitive and should be used immediately.

-

Coupling Reaction: In a separate flask, dissolve glycine in an aqueous basic solution (e.g., sodium hydroxide solution). Cool the solution in an ice bath.

-

Addition: Slowly add the acridine-9-carbonyl chloride to the glycine solution with vigorous stirring, maintaining a basic pH.

-

Reaction: Allow the reaction to proceed at low temperature for a few hours and then at room temperature overnight.

-

Work-up and Purification: Acidify the reaction mixture to precipitate the product. Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system to obtain pure 2-(acridine-9-carboxamido)acetic acid.

Photophysical Properties of Acridine-Glycine Compounds

Absorption and Emission Spectra

Acridine derivatives typically exhibit absorption maxima in the ultraviolet (UV) and blue regions of the electromagnetic spectrum, arising from π-π* transitions within the aromatic system.[4] The fluorescence emission is generally observed in the blue to green region. For 9-ACA, the long-wavelength absorption band is blue-shifted in protic solvents due to strong hydrogen-bonding interactions with the solvent molecules.[5] The fluorescence spectra of 9-ACA are structured and bear a mirror-image relationship with their absorption spectra in non-polar solvents.[5]

Stokes Shift

The Stokes shift, the difference between the absorption and emission maxima, is an important characteristic for fluorescent probes, as a larger Stokes shift facilitates the discrimination between excitation and emission light. Acridine derivatives generally exhibit moderate Stokes shifts. For 9-ACA, no unusually large Stokes-shifted fluorescence emission band is observed in neutral organic solvents or water, in contrast to some other aromatic carboxylic acids.[5] This suggests that the glycine conjugation is unlikely to induce a dramatic increase in the Stokes shift.

Fluorescence Quantum Yield (ΦF) and Lifetime (τF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For 9-ACA, the fluorescence quantum yield increases with the hydrogen-bonding capacity of the solvent.[5] This trend is expected to be similar for acridine-glycine conjugates.

Table 1: Photophysical Properties of 9-Acridinecarboxylic Acid (9-ACA) in Various Solvents [5]

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Lifetime (τF) (ns) |

| Cyclohexane | 382 | 405 | 1480 | 0.012 | 1.5 |

| Dioxane | 384 | 410 | 1650 | 0.035 | 3.2 |

| Acetonitrile | 383 | 412 | 1840 | 0.048 | 4.8 |

| Methanol | 380 | 418 | 2400 | 0.150 | 10.5 |

| Water (pH 7) | 382 | 416 | 2150 | 0.120 | 9.8 |

Note: This data is for the precursor 9-ACA and serves as a reference. The properties of 2-(acridine-9-carboxamido)acetic acid are expected to be similar but may be modulated by the glycine moiety.

Factors Influencing the Fluorescence of Acridine-Glycine Compounds

The fluorescence of acridine-glycine compounds is sensitive to a variety of environmental factors. Understanding these dependencies is crucial for their application as sensors and probes.

-

Solvent Polarity and Hydrogen Bonding: As observed with 9-ACA, solvent polarity and the ability to form hydrogen bonds significantly impact the fluorescence quantum yield.[5] Polar, protic solvents can stabilize the excited state, leading to an increase in fluorescence intensity.

-

pH: The protonation state of both the acridine nitrogen and the carboxylic acid group of glycine can affect the electronic structure and, consequently, the fluorescence properties. The pKa of the acridine ring in related compounds is around 5.6.[]

-

Presence of Quenchers: Like most fluorophores, the fluorescence of acridine-glycine compounds can be quenched by various substances, including heavy metal ions and electron-deficient molecules, through processes like photoinduced electron transfer (PET).

-

Intermolecular Interactions: The glycine moiety can participate in hydrogen bonding and other intermolecular interactions, which can influence the aggregation state and fluorescence properties of the molecule, particularly at high concentrations.

Applications of Acridine-Glycine Compounds

The unique combination of the fluorescent acridine core and the versatile glycine linker opens up a wide range of applications for these compounds.

-

Fluorescent Probes for Biomolecules: The carboxylic acid group of the glycine moiety provides a convenient attachment point for coupling to other biomolecules, such as peptides and proteins, creating specific fluorescent probes. Acridine-peptide conjugates have shown enhanced affinity and specificity for RNA targets.[4]

-

DNA Intercalators and Sensors: The planar acridine ring can intercalate into the base pairs of DNA, leading to changes in its fluorescence properties. This can be exploited for the development of DNA sensors.

-

Bioimaging: The inherent fluorescence and potential for targeted delivery make acridine-glycine compounds promising candidates for cellular and subcellular imaging.

-

Building Blocks for Supramolecular Chemistry: The ability of the glycine moiety to form hydrogen bonds makes these compounds interesting building blocks for the construction of fluorescent supramolecular assemblies.

Experimental Protocols: Characterization of Fluorescent Properties

Accurate characterization of the fluorescent properties of acridine-glycine compounds is essential for their effective application. The following section provides a detailed protocol for the determination of the relative fluorescence quantum yield.

Determination of Relative Fluorescence Quantum Yield

The relative method, which compares the fluorescence of the sample to that of a well-characterized standard, is a widely used and reliable technique.[9]

Materials and Instrumentation:

-

A spectrofluorometer capable of recording corrected emission spectra.

-

A UV-Vis spectrophotometer.

-

1 cm path length quartz cuvettes.

-

A well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).[10]

-

Spectroscopic grade solvents.

Protocol Workflow:

Caption: Workflow for the determination of relative fluorescence quantum yield.

Calculation:

The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

Where:

-

ΦF,std is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

Conclusion

Acridine-glycine compounds represent a versatile class of fluorophores with significant potential in various scientific disciplines. The conjugation of glycine to the acridine core provides a means to fine-tune the photophysical properties and introduce functionalities for bioconjugation. While a complete photophysical characterization of the simplest conjugate, 2-(acridine-9-carboxamido)acetic acid, is yet to be fully documented in the literature, this guide provides a solid foundation based on the properties of its precursor and related compounds. The detailed synthetic and characterization protocols presented herein are intended to empower researchers to further explore and exploit the unique fluorescent properties of these promising molecules. As a Senior Application Scientist, I am confident that this guide will serve as a valuable resource for advancing research and development in areas where precise and adaptable fluorescent probes are paramount.

References

- Sarkar, M., & Chakravorti, S. (1997). Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior o. Department of Chemistry, IIT Kharagpur.

- Zhu, J., et al. (2007). Acridine-N Peptide Conjugates Display Enhanced Affinity and Specificity to BoxB RNA Targets. PMC.

- BenchChem. (2025).

- Totland, C., et al. (2020). 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators.

- Yao, H., et al. (2021).

- Law, C. J., et al. (2018). 5. ORCA – Online Research @ Cardiff.

- Google Patents. (Year not specified).

- Villemin, D., et al. (2001). Synthesis of Acridines by an Eco-friendly Method.

- Tocris Bioscience. (Year not specified). Acridonylalanine Supplier.

- A

- PubMed. (2011). Metal complex mediated conjugation of peptides to nucleus targeting acridine orange: a modular concept for dual-modality imaging agents.

- Pandey, D., & Sharma, A. (2025). Acridine-Based Fluorescent Probes.

- Google Patents. (Year not specified).

- BOC Sciences. (Year not specified). Acridine Dyes - Probes.

- Renotte, R., et al. (2000). High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids. PubMed.

- MDPI. (2025). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity.

- JACS. (2016). Aziridinyl Fluorophores Demonstrate Bright Fluorescence and Superior Photostability by Effectively Inhibiting Twisted Intramolecular Charge Transfer.

- Horiba. (Year not specified). A Guide to Recording Fluorescence Quantum Yields.

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2016). Acridine-based complex as amino acid anion fluorescent sensor in aqueous solution.

- Kumar, A., et al. (2012).

- ResearchGate. (2025). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity.

- PMC. (Year not specified).

Sources

- 1. Synthesis and Application of Acridine Derivatives [sioc-journal.cn]

- 2. taylorfrancis.com [taylorfrancis.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 6. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. Acridine Orange | AAT Bioquest [aatbio.com]

- 8. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the DNA Binding Mechanisms of 9-Aminoacridine Derivatives

This guide provides a comprehensive exploration of the molecular interactions between 9-aminoacridine derivatives and deoxyribonucleic acid (DNA). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core binding mechanisms, the sophisticated experimental methodologies used to elucidate these interactions, and the functional consequences of DNA binding.

Introduction: The Significance of 9-Aminoacridine in DNA-Targeted Therapeutics

The 9-aminoacridine scaffold is a cornerstone in the design of DNA-interacting agents.[1] Its planar, tricyclic aromatic structure is uniquely suited for insertion between the base pairs of the DNA double helix, a process known as intercalation.[1] This fundamental interaction forms the basis of the biological activities of numerous derivatives, which have been investigated for their roles as anticancer agents, mutagens, and antiparasitic drugs.[1] The ability of these compounds to interfere with DNA replication and transcription by distorting the helical structure is a key aspect of their therapeutic potential.[2][3] Furthermore, the versatility of the 9-aminoacridine core allows for chemical modifications that can fine-tune binding affinity, sequence specificity, and biological activity, making it a subject of enduring interest in medicinal chemistry.[4][5]

Core DNA Binding Mechanisms

The interaction of 9-aminoacridine derivatives with DNA is a multifaceted process, primarily governed by non-covalent forces. The principal modes of binding are intercalation and groove binding, with some derivatives capable of covalent interactions.

Intercalation: The Primary Binding Mode

Intercalation is the hallmark of 9-aminoacridine-DNA interactions.[6] This process involves the insertion of the planar acridine ring system between adjacent base pairs of the DNA double helix.[7] This insertion is driven by favorable π-π stacking interactions between the aromatic rings of the acridine and the DNA bases.

Structural Requirements and Consequences:

-

Planarity: The planarity of the tricyclic system is crucial for effective insertion into the DNA base stack.

-

Unwinding of DNA: To accommodate the intercalator, the DNA helix must locally unwind, leading to an increase in the length of the DNA molecule.[8] This structural perturbation can be detected by techniques such as viscosity measurements and DNA unwinding assays.[6][8]

-

The "Neighbor-Exclusion Principle": Generally, intercalators can only bind at every other base-pair site, a phenomenon known as the neighbor-exclusion principle.[9][10] This reflects a significant negative cooperativity in the binding process.[10]

The amino group at the 9-position is often protonated at physiological pH, providing a positive charge that facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA, further stabilizing the complex.[11]

Groove Binding

While intercalation is the dominant binding mode, certain 9-aminoacridine derivatives, particularly those with bulky substituents or specific side chains, may also interact with the minor or major grooves of the DNA helix. These interactions are typically weaker than intercalation and are driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions.

Covalent Binding